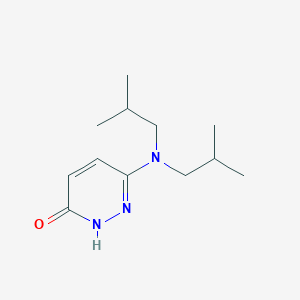
6-(Diisobutylamino)pyridazin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as 6-(Diisobutylamino)pyridazin-3-ol, often involves reactions of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A variety of synthetic methods have been reported, including Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .Molecular Structure Analysis
The molecular formula of this compound is C12H21N3O, and its molecular weight is 223.31 g/mol.Chemical Reactions Analysis
Pyridazine derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions, Cu (II)-catalyzed aerobic 6-endo-trig cyclizations, and TBAI/K2S2O8-promoted [4 + 2] annulations .Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la pyridazine, y compris le 6-(Diisobutylamino)pyridazin-3-ol, ont montré des propriétés antimicrobiennes . Cela les rend potentiellement utiles dans le développement de nouveaux médicaments antimicrobiens.
Effets antidépresseurs et anxiolytiques
La recherche a indiqué que les dérivés de la pyridazinone peuvent présenter des effets antidépresseurs et anxiolytiques . Cela suggère des applications potentielles dans le traitement des troubles de santé mentale.
Propriétés antihypertensives
Une variété de 6-phényl-4,5-dihydro-3(2H)-pyridazinones, qui pourraient inclure le this compound, ont été synthétisées et examinées pour leur activité hypotensive . Cela indique une utilisation potentielle dans la gestion de l'hypertension artérielle.
Activité anticancéreuse
Les dérivés de la pyridazinone ont également été associés à des propriétés anticancéreuses . Cela suggère des applications potentielles dans la thérapie anticancéreuse.
Activité antiplaquettaire
Les dérivés de 6-aryl-3(2H)-pyridazinone substitués en position 5 ont été trouvés pour inhiber l'influx d'ions calcium, qui est nécessaire à l'activation de l'agrégation plaquettaire . Cela indique une utilisation potentielle dans la prévention des caillots sanguins.
Effets antidiabétiques
Les dérivés de la pyridazinone ont été associés à des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète.
Effets anti-inflammatoires et analgésiques
La recherche a montré que les dérivés de la pyridazinone peuvent présenter des effets anti-inflammatoires et analgésiques . Cela indique une utilisation potentielle dans la gestion de la douleur et de l'inflammation.
Utilisation dans les produits agrochimiques
Divers dérivés de la pyridazinone sont bien connus comme produits agrochimiques . Cela suggère des applications potentielles en agriculture, telles que le développement de nouveaux pesticides ou herbicides.
Orientations Futures
Pyridazin-3 (2H)-one derivatives, including 6-(Diisobutylamino)pyridazin-3-ol, have attracted the attention of medicinal chemists due to their diverse pharmacological activities. These encouraging reports suggest that this privileged skeleton should be extensively studied for therapeutic benefits . The wide range of synthesized pyridazinone analogs along with their medicinal significance is also presented .
Mécanisme D'action
Target of Action
Pyridazinone derivatives have been shown to interact with a range of biological targets, exhibiting diverse pharmacological activities . .
Mode of Action
The mode of action of pyridazinone derivatives can vary depending on the specific compound and its targets. Without specific information on “6-(Diisobutylamino)pyridazin-3-ol”, it’s difficult to provide an accurate description of its mode of action .
Analyse Biochimique
Biochemical Properties
6-(Diisobutylamino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, antihypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have shown antitumor activity by inducing apoptosis in cancer cells . This compound can modulate the activity of kinases and other signaling molecules, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and receptors, leading to either inhibition or activation of their functions. For example, pyridazine derivatives have been reported to inhibit PIM kinases, which are potential tumor targets . This inhibition can result in the suppression of tumor growth and proliferation. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can exhibit sustained biological activity over extended periods . The degradation products of this compound may also have distinct biological effects, which need to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. For instance, pyridazine derivatives have been reported to have a dose-dependent cytotoxic activity against tumor cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites. Pyridazine derivatives are known to undergo metabolic transformations that can influence their pharmacological properties . These metabolic pathways can affect the compound’s bioavailability, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound in different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
3-[bis(2-methylpropyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9(2)7-15(8-10(3)4)11-5-6-12(16)14-13-11/h5-6,9-10H,7-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACPVPATRUZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


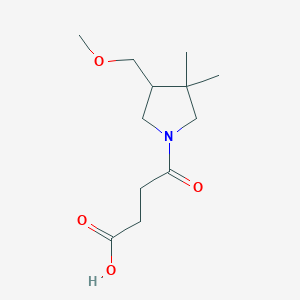
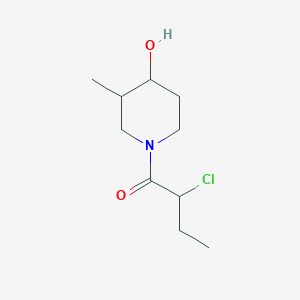


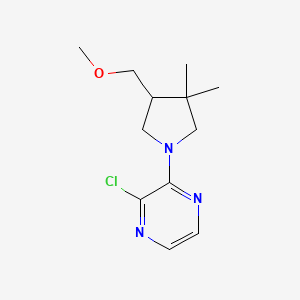
![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)
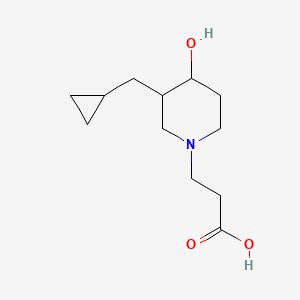
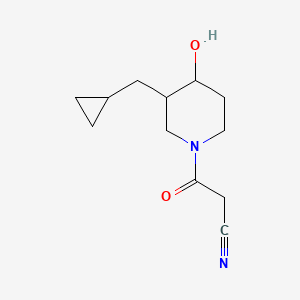
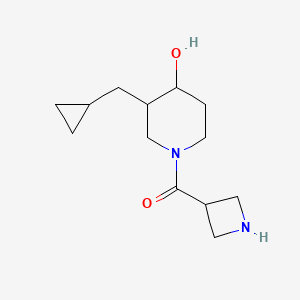
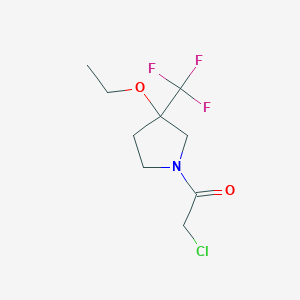
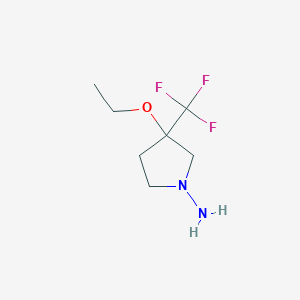
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
![azetidin-3-yl(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)methanone](/img/structure/B1479178.png)
